Diethyl 2-cyanopentanedioate
Overview
Description
Diethyl 2-cyanopentanedioate: is an organic compound with the molecular formula C10H15NO4. It is a diester derivative of pentanedioic acid, featuring a cyano group at the second carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-cyanopentanedioate can be synthesized through the cyanoacetylation of diethyl malonate. The reaction typically involves the use of cyanoacetic acid and diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the cyano group is introduced at the second carbon position of the pentanedioate backbone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-cyanopentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl 2-cyanopentanedioic acid.
Reduction: Reduction of the cyano group can yield diethyl 2-aminopentanedioate.
Substitution: The cyano group can be substituted with other nucleophiles, such as amines, to form corresponding amides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like primary amines or alcohols can be used under basic or acidic conditions
Major Products Formed:
Scientific Research Applications
Chemistry: Diethyl 2-cyanopentanedioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an intermediate in the synthesis of bioactive molecules. It is used in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of diethyl 2-cyanopentanedioate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the adjacent carbon atoms more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, where the compound serves as a versatile intermediate .
Comparison with Similar Compounds
Diethyl malonate: Lacks the cyano group, making it less reactive towards nucleophiles.
Diethyl 2-aminopentanedioate: Contains an amino group instead of a cyano group, leading to different reactivity and applications.
Diethyl 2-cyanobutanedioate: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties
Uniqueness: Diethyl 2-cyanopentanedioate is unique due to the presence of both ester and cyano functional groups. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
diethyl 2-cyanopentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-3-14-9(12)6-5-8(7-11)10(13)15-4-2/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYXWCUNWACGLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C#N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280182 | |
Record name | Diethyl 2-cyanopentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7251-97-0 | |
Record name | NSC15768 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 2-cyanopentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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